REACTION_CXSMILES
|
CN(C)N.ClC1C=CC([NH:12][C:13]([C:15]2[CH:19]=[CH:18][O:17][C:16]=2[CH3:20])=[O:14])=CC=1C=O.C(O)(=O)C>CO>[CH3:20][C:16]1[O:17][CH:18]=[CH:19][C:15]=1[C:13]([NH2:12])=[O:14]
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Name
|
|
Quantity
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0.6 mL
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Type
|
reactant
|
Smiles
|
CN(N)C
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Name
|
|
Quantity
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15 mL
|
Type
|
solvent
|
Smiles
|
CO
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Name
|
N-(4-chloro-3-formylphenyl)-2-methyl-3-furancarboxamide
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Quantity
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2 g
|
Type
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reactant
|
Smiles
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ClC1=C(C=C(C=C1)NC(=O)C1=C(OC=C1)C)C=O
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Name
|
|
Quantity
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30 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
resultant mixture
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.1 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
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was maintained at -5° C. to 0° C
|
Type
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TEMPERATURE
|
Details
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was then refluxed for 30 minutes
|
Duration
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30 min
|
Type
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CUSTOM
|
Details
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solvent was evaporated
|
Type
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ADDITION
|
Details
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the reaction mixture was poured into water
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Type
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EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic layer was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
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FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1OC=CC1C(=O)N
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |